molecular formula C21H19N5O2 B2448821 1-(3-Methoxyphenyl)-3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea CAS No. 923186-81-6

1-(3-Methoxyphenyl)-3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea

Cat. No.: B2448821
CAS No.: 923186-81-6
M. Wt: 373.416
InChI Key: VVQMLYONXSDQJX-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea typically involves the reaction of 3-methoxyaniline with 4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while halogenation would introduce halogen atoms onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific molecular targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-3-phenylurea: Lacks the imidazo[1,2-a]pyrimidinyl group.

    1-(3-Methoxyphenyl)-3-(4-pyridyl)urea: Contains a pyridyl group instead of the imidazo[1,2-a]pyrimidinyl group.

Uniqueness

1-(3-Methoxyphenyl)-3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea is unique due to the presence of the imidazo[1,2-a]pyrimidinyl group, which can confer specific biological activities and interactions that are not observed in similar compounds.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-10-11-26-13-19(25-20(26)22-14)15-6-8-16(9-7-15)23-21(27)24-17-4-3-5-18(12-17)28-2/h3-13H,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQMLYONXSDQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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